molecular formula C13H14N2O2 B2808289 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 59022-68-3

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide

Cat. No.: B2808289
CAS No.: 59022-68-3
M. Wt: 230.267
InChI Key: TVPXAYVVVLTHNN-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-2-oxo-N-propylacetamide” is a derivative of indole . Indole derivatives are known to have various biological activities, including antibacterial properties . They are often used in the synthesis of pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Methodologies : A method for synthesizing 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives has been developed, showing high efficiency and good yield. These compounds were found to have moderate to good antiproliferative activity against human colorectal carcinoma HCT116 cell line (Li et al., 2016).

Cytotoxic Activity

  • Cytotoxic Agents : Novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide have shown cytotoxic activity against breast cancer cell line MCF-7. These compounds demonstrate significant selectivity towards cancer cells over non-cancer cells, suggesting potential for tumor control with lower side effects (Modi et al., 2011).

Tubulin Inhibition

  • Potent Tubulin Inhibitor : The compound 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, under preclinical development, has been identified as a potent tubulin inhibitor. Its synthesis and characterization are well-documented (Knaack et al., 2001).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Peroxidation Synthesis

  • C-H Activation and Peroxidation : A cobalt-catalyzed C-H activation and peroxidation of 2-oxindoles is reported, providing a new pathway for the synthesis of biologically active 3-peroxy-2-oxindoles (Kong et al., 2016).

Antidiabetic Potential

  • Inhibition of α-Glucosidase : A study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showed significant antidiabetic potential via inhibition of the α-glucosidase enzyme, making them potential candidates for further antidiabetic research (Nazir et al., 2018).

Anxiolytic Activity

  • Computer Prediction and Experimental Validation : The anxiolytic activity of 2-oxyindolin-3-glyoxylic acid derivatives was predicted using software and confirmed experimentally, revealing their potential as therapeutic agents with multiple biological effects including anxiolytic, anticonvulsant, and hypnotic (Lutsenko et al., 2013).

Antioxidant Properties

  • Antioxidant Activity Evaluation : N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity. Results showed that these compounds exhibit considerable antioxidant activity, with specific substitutions enhancing the activity significantly (Gopi & Dhanaraju, 2020).

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h3-6,8,15H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXAYVVVLTHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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